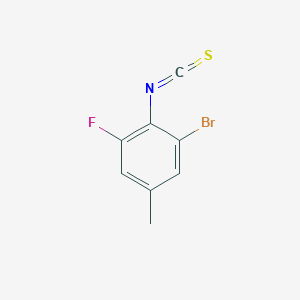

2-Bromo-6-fluoro-4-methylphenylisothiocyanate

Description

2-Bromo-6-fluoro-4-methylphenylisothiocyanate is a halogenated aromatic compound featuring an isothiocyanate (-NCS) functional group. Its molecular structure comprises a benzene ring substituted with bromine at position 2, fluorine at position 6, a methyl group at position 4, and the isothiocyanate group at position 1 (para to the methyl group). The molecular formula is C₈H₅BrFNS, with a molar mass of 233.08 g/mol.

Isothiocyanates are highly reactive due to the electrophilic nature of the -NCS group, making them valuable intermediates in organic synthesis, particularly for forming thiourea derivatives via nucleophilic addition. The presence of bromine and fluorine introduces electronic effects (e.g., increased electrophilicity) and steric considerations, which influence reactivity and applications in pharmaceuticals, agrochemicals, or materials science.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-fluoro-2-isothiocyanato-5-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNS/c1-5-2-6(9)8(11-4-12)7(10)3-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJUNXHXNCSGLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)N=C=S)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-4-methylphenylisothiocyanate typically involves the reaction of 2-Bromo-6-fluoro-4-methylphenylamine with thiophosgene. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis methods with appropriate safety and environmental controls .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-4-methylphenylisothiocyanate undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

Addition Reactions: The isothiocyanate group can undergo addition reactions with nucleophiles.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in reactions with this compound include amines and alcohols.

Solvents: Organic solvents such as dichloromethane and acetonitrile are commonly used.

Major Products

The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield a thiourea derivative .

Scientific Research Applications

Proteomics

In proteomics, 2-Bromo-6-fluoro-4-methylphenylisothiocyanate serves as a valuable reagent for the labeling and identification of proteins. The isothiocyanate group reacts with nucleophilic sites on proteins, forming covalent bonds that facilitate the study of protein interactions and functions. This application is crucial for understanding cellular processes and developing therapeutic strategies.

Key Features:

- Reactivity: The isothiocyanate group readily reacts with amines and thiols.

- Labeling Efficiency: It allows for selective labeling of proteins, enhancing detection in mass spectrometry.

Medicinal Chemistry

The compound is being investigated for its potential use in drug development. Its structure suggests that it may possess biological activities that are beneficial in treating various diseases.

Case Studies:

- Anticancer Properties: Research indicates that isothiocyanates can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy. The presence of fluorine may enhance these properties by improving lipophilicity and membrane penetration.

- Antimicrobial Effects: Some studies suggest that compounds containing isothiocyanate groups exhibit antimicrobial activity, which could be leveraged in developing new antibiotics or antifungal agents.

Industrial Chemistry

In industrial settings, this compound is used in the synthesis of other chemical compounds. Its ability to undergo substitution and addition reactions makes it suitable for producing derivatives used in various applications.

Synthesis Examples:

- Thiourea Derivatives: Reaction with amines yields thiourea derivatives that can be used as intermediates in pharmaceuticals.

- Other Chemical Compounds: It has been utilized to synthesize other functionalized aromatic compounds that find applications in agrochemicals and materials science.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Proteomics | Protein labeling | Enhances detection and study of protein interactions |

| Medicinal Chemistry | Potential anticancer agent | Induces apoptosis in cancer cells |

| Industrial Chemistry | Synthesis of chemical intermediates | Versatile reactivity for diverse applications |

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-4-methylphenylisothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group reacts with nucleophilic sites on proteins or other molecules, forming covalent bonds. This reactivity is exploited in proteomics for labeling and identifying proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key differences between 2-Bromo-6-fluoro-4-methylphenylisothiocyanate and related compounds:

Research Implications

- Synthetic Utility : The target compound’s balance of steric and electronic effects makes it a candidate for selective functionalization in drug discovery (e.g., kinase inhibitors).

- Comparative Studies : Structural analogues like and highlight how halogen and substituent positioning can fine-tune reactivity, guiding the design of specialized reagents.

Biological Activity

2-Bromo-6-fluoro-4-methylphenylisothiocyanate (BrFMBT) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its structure, characterized by a bromine atom at the 2-position, a fluorine atom at the 6-position, and a methyl group at the 4-position of the phenyl ring, contributes to its reactivity and potential therapeutic applications.

- Molecular Formula : C₈H₅BrFNS

- Molecular Weight : Approximately 246.1 g/mol

- Functional Group : Isothiocyanate (-N=C=S)

The isothiocyanate functional group is known for its reactivity, particularly in forming covalent bonds with thiol groups in proteins, which is crucial for its biological activity.

Antimicrobial Properties

BrFMBT has demonstrated antimicrobial activity against various bacterial strains. This property is particularly valuable in developing new antimicrobial agents, as resistance to existing antibiotics continues to rise. The mechanism involves disrupting bacterial cell functions through covalent modification of essential proteins.

The primary mechanism of action for BrFMBT involves:

- Covalent Bond Formation : The compound reacts with thiol groups in cysteine residues of proteins, leading to functional modifications that can inhibit enzymatic activity or alter protein interactions.

- Reactivity with Biological Macromolecules : Interaction studies have shown that BrFMBT can modify various biomolecules, indicating its potential as a tool for probing biological processes and pathways.

Case Study: Antimicrobial Activity Assessment

A study conducted on the antimicrobial efficacy of BrFMBT involved testing against several bacterial strains, including E. coli and Staphylococcus aureus. The results indicated that BrFMBT exhibited notable inhibitory effects, suggesting its potential as a lead compound for antibiotic development.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 20 | 16 µg/mL |

This data underscores the compound's promising role in combating bacterial infections.

Research on Reactivity with Proteins

Further research has focused on the reactivity of BrFMBT with various proteins. For example, studies have shown that it can selectively modify cysteine-rich proteins involved in redox signaling pathways. This selectivity may lead to new insights into cellular signaling mechanisms and disease states related to oxidative stress.

Comparison with Similar Compounds

The uniqueness of BrFMBT can be highlighted by comparing it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Bromo-4-fluoro-6-methylphenylisothiocyanate | Similar halogen substitutions | Different positioning of halogens |

| 4-Methylphenylisothiocyanate | Lacks halogen substituents | Simpler structure, less reactive |

| Benzylisothiocyanate | No additional halogens or methyl | More straightforward synthesis |

These comparisons illustrate how the specific halogen substitutions in BrFMBT contribute to its distinct biological activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-6-fluoro-4-methylphenylisothiocyanate, and how can purity be validated?

- Methodology : Synthesis typically involves nucleophilic substitution of a bromo-fluoro-methylphenyl precursor with thiocyanate ions under controlled conditions. For analogous compounds like 2-bromophenyl isothiocyanate, thiophosgene or thiocyanate salts are used in anhydrous solvents (e.g., dichloromethane) at 0–25°C .

- Purity Validation : Confirm purity via HPLC (≥95% by area normalization) and NMR (integration of aromatic protons and thiocyanate functional group signals). Compare retention times and spectral data with reference standards .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Spectroscopy :

- NMR : and NMR to identify substituent positions (e.g., bromine deshielding effects, fluorine coupling patterns).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H] and isotopic patterns from bromine/fluorine .

Q. What safety protocols are essential for handling this compound?

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/contact due to isothiocyanate’s reactivity with amines (e.g., proteins in skin).

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. Refer to SDS guidelines for spill management and disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Variables : Test solvent polarity (e.g., THF vs. DMF), temperature gradients (0°C to reflux), and catalysts (e.g., phase-transfer catalysts for biphasic systems).

- Analysis : Monitor reaction progress via TLC or in situ IR for thiocyanate band (~2100 cm). For selectivity, quantify byproducts (e.g., isocyanate derivatives) using GC-MS .

Q. How should contradictory analytical data (e.g., NMR vs. X-ray) be resolved?

- Case Study : If NMR suggests a planar conformation but X-ray shows steric distortion, perform DFT calculations (e.g., Gaussian) to compare energy minima. Validate with variable-temperature NMR to assess dynamic effects .

- Cross-Validation : Use complementary techniques like Raman spectroscopy to confirm functional group vibrations or synchrotron XRD for higher-resolution crystallography .

Q. What computational tools can predict reactivity in cross-coupling reactions?

- Approach : Use PubChem-derived molecular descriptors (e.g., electrophilicity index) to model nucleophilic attack sites. Software like Schrödinger’s Maestro or Open Babel can simulate interactions with palladium catalysts in Suzuki-Miyaura reactions .

- Validation : Compare predicted reaction pathways with experimental outcomes using boronic acid derivatives (e.g., 4-bromo-2-fluorophenylboronic acid) as coupling partners .

Q. How does steric/electronic modulation by bromine and fluorine impact biological activity?

- Experimental Design : Synthesize analogs (e.g., replacing Br with Cl or F with H) and test inhibitory activity against target enzymes (e.g., kinases).

- Data Analysis : Use QSAR models to correlate Hammett constants (σ for Br/F) with IC values. For crystallographic targets, map electron density surfaces (MEPs) to identify binding hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.